2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole
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Overview
Description
2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzylthio group, a difluoromethoxyphenyl group, and a p-tolyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol or thiolate anion.
Attachment of the difluoromethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions using difluoromethoxybenzene derivatives.
Addition of the p-tolyl group: This step may involve Friedel-Crafts alkylation or acylation reactions using p-tolyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The benzylthio group may interact with thiol-containing enzymes or proteins, while the difluoromethoxyphenyl and p-tolyl groups may enhance its binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-1-(4-methoxyphenyl)-5-(p-tolyl)-1H-imidazole
- 2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole
- 2-(benzylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole
Uniqueness
2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2OS/c1-17-7-9-19(10-8-17)22-15-27-24(30-16-18-5-3-2-4-6-18)28(22)20-11-13-21(14-12-20)29-23(25)26/h2-15,23H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVPBQDFLAHBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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